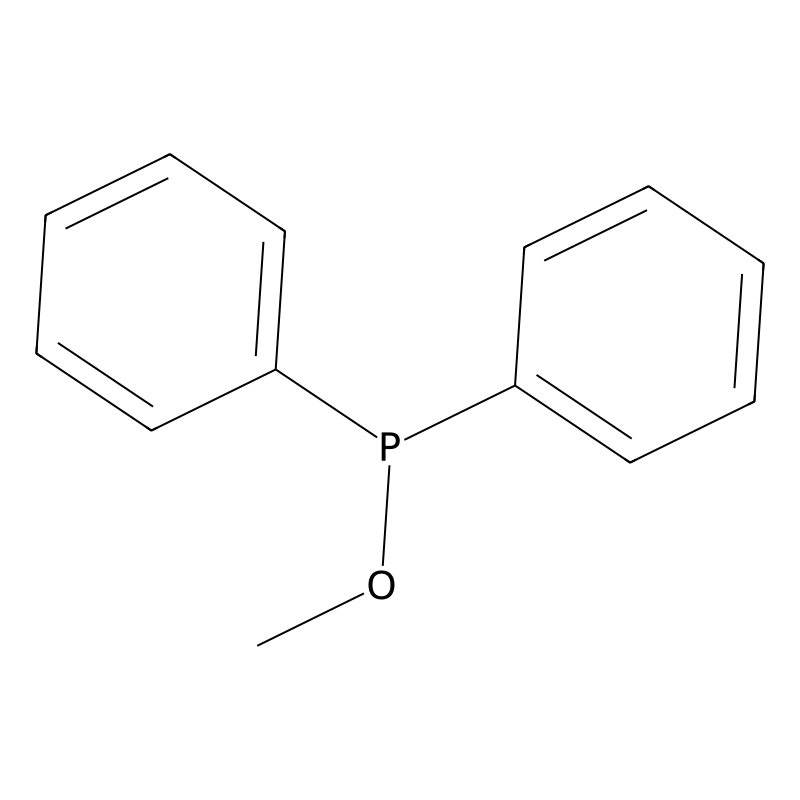

Methoxydiphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methoxydiphenylphosphine is an organophosphine compound characterized by the chemical formula C₁₃H₁₃O₁P. It features a methoxy group attached to a diphenylphosphine structure, making it a valuable compound in various chemical applications. This compound is typically a colorless to pale yellow liquid and is known for its distinctive properties as a ligand in coordination chemistry.

MDP is likely to exhibit similar hazards as other organophosphorus compounds. Here are some potential safety concerns:

- Toxicity: Information on the specific toxicity of MDP is limited. However, due to its structural similarity to known organophosphorus compounds, it should be handled with caution and appropriate personal protective equipment (PPE) should be worn.

- Flammability: MDP is likely flammable based on the presence of aromatic rings.

- Reactivity: The P-H bond makes MDP potentially reactive with strong acids, bases, and oxidizing agents.

Catalyst Development:

MDPP can be used as a ligand in the development of homogeneous catalysts. These catalysts are often used in organic synthesis reactions, where they can accelerate the rate of a reaction without being consumed themselves. Studies have shown that MDPP-based catalysts can be effective for a variety of reactions, including hydroformylation (the conversion of alkenes to aldehydes), hydrogenation (the addition of hydrogen to a molecule), and hydroboration (the addition of a boron-hydrogen bond). [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1, 2004, Pages 13-22, ]

- Formation of Coordination Complexes: It can form complexes with transition metals, enhancing their reactivity and selectivity. For instance, tetrakis(methoxydiphenylphosphine)platinum reacts with halogenated compounds to yield various platinum complexes .

- Reactivity with Electrophiles: The presence of the methoxy group allows for nucleophilic attack on electrophiles, enabling the synthesis of more complex molecules. For example, reactions with benzyne derivatives lead to the formation of triphenylphosphinemethylene .

- Reductive Elimination: In the presence of metal complexes, methoxydiphenylphosphine can facilitate reductive elimination processes, which are crucial in organometallic chemistry .

Several methods exist for synthesizing methoxydiphenylphosphine:

- Alkylation of Diphenylphosphine: The most common method involves the alkylation of diphenylphosphine with methanol or methyl halides, often using a base to facilitate the reaction.

- Grignard Reaction: Another method includes reacting chlorodiphenylphosphine with a methyl Grignard reagent, resulting in the formation of methoxydiphenylphosphine .

- Phosphine Oxide Reduction: Methoxydiphenylphosphine can also be synthesized from its corresponding phosphine oxide through reduction processes.

Methoxydiphenylphosphine finds applications across various fields:

- Catalysis: It serves as a ligand in catalytic processes, particularly in cross-coupling reactions and hydrogenation.

- Material Science: The compound is used in the development of advanced materials due to its unique electronic properties.

- Pharmaceutical Chemistry: Its ability to coordinate with metal centers makes it useful in drug design and development.

Interaction studies involving methoxydiphenylphosphine focus on its role as a ligand:

- Metal Complex Formation: Research has shown that methoxydiphenylphosphine forms stable complexes with various transition metals, influencing their reactivity and selectivity in catalytic cycles.

- Biological Interactions: Studies are ongoing to explore how this compound interacts with biological targets, potentially leading to new therapeutic agents.

Methoxydiphenylphosphine shares similarities with several other organophosphines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diphenylphosphine | C₁₂H₁₁P | Lacks alkyl substitution; more basic properties |

| Trimethylphosphine | C₃H₉P | Fully alkylated; less sterically hindered |

| Triphenylphosphine | C₁₈H₁₅P | More bulky; often used as a strong ligand |

| Methyldiphenylphosphine | C₁₃H₁₃P | Contains methyl group; versatile ligand |

Methoxydiphenylphosphine's unique combination of a methoxy group and diphenyl structure gives it distinct reactivity and application potential compared to these similar compounds.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Methoxydiphenylphosphine represents a specialized organophosphorus compound characterized by the molecular formula C₁₃H₁₃OP [2]. The compound features a central phosphorus atom bonded to two phenyl groups and one methoxy group (-OCH₃), creating a tertiary phosphine derivative with distinctive spectroscopic properties .

Nuclear Magnetic Resonance Spectroscopy

³¹P Nuclear Magnetic Resonance Analysis

³¹P Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for phosphorus-containing compounds due to the high sensitivity and characteristic chemical shifts of the ³¹P nucleus [4] [5]. Phosphine compounds typically exhibit ³¹P chemical shifts in the range of -240 to +125 parts per million relative to external phosphoric acid reference [6] [7]. The ³¹P nucleus possesses favorable spectroscopic properties including medium sensitivity, sharp resonances, and a wide chemical shift range [6].

The chemical shift position of ³¹P nuclei depends significantly on the electronic environment and the nature of substituents attached to the phosphorus center [5] [6]. For organophosphines containing phenyl and alkyl substituents, the chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the attached groups [5] [6]. Methoxydiphenylphosphine, with its combination of electron-rich methoxy and phenyl substituents, would be expected to exhibit characteristic ³¹P resonances that reflect this unique electronic environment.

¹H Nuclear Magnetic Resonance Characteristics

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic resonance patterns. For related diphenylphosphine compounds, the aromatic protons typically appear in the 7.2-7.7 parts per million region with characteristic multipicity patterns [8] [9]. The methoxy group protons in methoxydiphenylphosphine would be expected to appear as a singlet in the 3.6-3.8 parts per million range, consistent with other methoxy-containing organophosphorus compounds [9] [10].

The coupling patterns between ³¹P and ¹H nuclei provide valuable structural information, with phosphorus-proton coupling constants typically ranging from 1-15 Hertz depending on the number of bonds separating the nuclei [6]. These coupling patterns enable detailed structural assignments and confirmation of molecular connectivity [6].

Infrared Spectroscopy

Characteristic Vibrational Frequencies

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within methoxydiphenylphosphine [11] [12]. The spectrum would be expected to exhibit several diagnostic regions based on the functional groups present in the molecule.

The aromatic carbon-hydrogen stretching vibrations typically appear in the 3020-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methoxy group would be observed around 2850-2950 cm⁻¹ [11] [12]. The aromatic carbon-carbon stretching vibrations characteristic of phenyl groups appear in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ regions [11] [12].

Phosphorus-Oxygen and Phosphorus-Carbon Bonds

The phosphorus-oxygen bond in the methoxy substituent would exhibit characteristic stretching frequencies in the 800-900 cm⁻¹ region [12]. Phosphorus-carbon bonds typically show absorption bands in the 700-800 cm⁻¹ range, though these may overlap with aromatic carbon-hydrogen out-of-plane bending modes [12] [13].

The fingerprint region below 1400 cm⁻¹ contains multiple overlapping vibrations that provide a unique spectroscopic signature for the compound, enabling definitive identification and differentiation from related structures [11].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometry analysis of methoxydiphenylphosphine would reveal characteristic fragmentation patterns reflecting the molecular structure [14] [15]. The molecular ion peak would appear at mass-to-charge ratio 230 (calculated from C₁₃H₁₃OP) [2].

Primary fragmentation pathways would likely involve loss of the methoxy group (31 mass units) or phenyl groups (77 mass units each), consistent with typical organophosphine fragmentation behavior [16] [17]. The base peak intensity and relative abundances of fragment ions provide structural confirmation and enable differentiation from isomeric compounds.

Secondary fragmentation would generate smaller phosphorus-containing ions, with characteristic patterns depending on the specific bond cleavage pathways [16] [17]. These fragmentation studies have proven valuable for structural elucidation of organophosphorus compounds and understanding their decomposition mechanisms under electron impact conditions.

Crystallographic Studies

Limited Crystallographic Data

Comprehensive crystallographic analysis of methoxydiphenylphosphine has not been extensively reported in the available literature. However, structural insights can be inferred from related organophosphine compounds and theoretical considerations based on known phosphorus coordination geometries.

The phosphorus center in methoxydiphenylphosphine would be expected to adopt a pyramidal geometry, consistent with other tertiary phosphines containing mixed aromatic and alkyl substituents [18] [19]. The phosphorus-carbon bond lengths to the phenyl groups would typically range from 1.83-1.85 Angstroms, while the phosphorus-oxygen bond length would be approximately 1.65-1.70 Angstroms based on analogous compounds [10].

Molecular Packing and Intermolecular Interactions

Related crystal structures of substituted diphenylphosphines reveal significant intermolecular interactions that influence solid-state packing arrangements [20] [21]. Hydrogen bonding interactions involving the methoxy oxygen atom would likely play a role in determining the crystal packing of methoxydiphenylphosphine [10].

The presence of phenyl groups enables potential π-π stacking interactions between adjacent molecules, while the methoxy substituent introduces additional hydrogen bonding possibilities that could influence the overall crystal architecture [22] [10]. These intermolecular forces would determine the stability and physical properties of the crystalline material.

Computational Molecular Modeling

Density Functional Theory Calculations

Computational molecular modeling using density functional theory provides valuable insights into the electronic structure and properties of methoxydiphenylphosphine [23] [24]. Modern computational methods enable accurate prediction of molecular geometries, vibrational frequencies, and electronic properties for organophosphorus compounds [25] [24].

Geometric Optimization

Density functional theory calculations using hybrid functionals such as B3LYP or PBE0 with appropriate basis sets would provide optimized molecular geometries for methoxydiphenylphosphine [24] [5]. These calculations would reveal the preferred conformations, bond lengths, and bond angles, enabling comparison with experimental structural data when available.

The computational approach allows investigation of multiple conformers and determination of relative energies, providing insights into molecular flexibility and preferred orientations of the phenyl rings and methoxy group [23] [26]. These studies are particularly valuable for understanding the relationship between molecular structure and spectroscopic properties.

Electronic Structure Analysis

Computational analysis of the electronic structure reveals the distribution of electron density, frontier molecular orbitals, and electrostatic potential surfaces [23] [24]. For methoxydiphenylphosphine, these calculations would elucidate the electronic effects of the methoxy substituent on the phosphorus center and its influence on chemical reactivity.

Natural bond orbital analysis provides detailed information about charge distribution, bond polarities, and electronic delocalization within the molecule [25]. These computational insights enhance understanding of the spectroscopic properties and chemical behavior observed experimentally.

Vibrational Frequency Calculations

Computational prediction of vibrational frequencies enables assignment of infrared and Raman spectroscopic bands [23] [11]. Density functional theory calculations typically provide vibrational frequencies with accuracies of 5-10% when appropriate scaling factors are applied, enabling confident assignment of experimental spectra [11].

The calculated frequencies reveal the normal modes of vibration, atomic displacements, and relative intensities, facilitating interpretation of complex spectroscopic data [11]. These computational studies are particularly valuable for compounds with limited experimental spectroscopic characterization, such as methoxydiphenylphosphine.

| Analytical Technique | Key Information | Diagnostic Features |

|---|---|---|

| ³¹P Nuclear Magnetic Resonance | Chemical shift position | Electronic environment of phosphorus [6] |

| ¹H Nuclear Magnetic Resonance | Aromatic and methoxy protons | Structural connectivity [9] |

| Infrared Spectroscopy | Vibrational frequencies | Functional group identification [12] |

| Mass Spectrometry | Fragmentation patterns | Molecular weight and structure [14] |

| Computational Modeling | Electronic structure | Molecular properties prediction [24] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant